

# A Comparative Analysis of Miliacin and Finasteride for Androgenetic Alopecia

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## Compound of Interest

Compound Name: *Miliacin*

Cat. No.: *B1204044*

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An objective comparison of the efficacy of **miliacin** and the established pharmaceutical finasteride for the treatment of androgenetic alopecia (AGA) is hampered by a significant disparity in the available clinical evidence. While finasteride has been extensively studied in large-scale clinical trials specifically for AGA, the research on **miliacin**, a triterpenoid found in millet, is primarily focused on its effects on telogen effluvium or as part of a combination of ingredients, with a notable lack of dedicated studies on its efficacy as a monotherapy for androgenetic alopecia.

This guide provides a detailed comparison of the two compounds based on the current scientific literature, including their mechanisms of action, available experimental data, and the respective signaling pathways.

## Finasteride: A 5-Alpha Reductase Inhibitor

Finasteride is a synthetic 4-azasteroid compound that acts as a competitive and specific inhibitor of Type II 5 $\alpha$ -reductase. This enzyme is responsible for the conversion of testosterone to the more potent androgen, dihydrotestosterone (DHT), which is a key driver in the miniaturization of hair follicles in individuals with AGA. By inhibiting this enzyme, finasteride effectively reduces DHT levels in the scalp and serum, thereby slowing hair loss and, in many cases, stimulating hair regrowth.<sup>[1][2][3]</sup>

## Experimental Data: Finasteride for Androgenetic Alopecia

Clinical trials have consistently demonstrated the efficacy of oral finasteride (typically 1 mg/day) in treating male androgenetic alopecia.

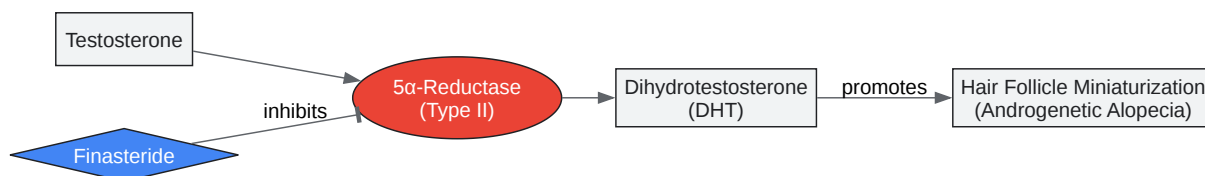
Parameter	Treatment Group (Finasteride 1 mg/day)	Placebo Group	Study Duration
Change in Hair Count (hairs in a 5.1 cm <sup>2</sup> area)	+107 hairs	Progressive Hair Loss	1 Year
Change in Hair Count (hairs in a 5.1 cm <sup>2</sup> area)	+138 hairs	Progressive Hair Loss	2 Years
Patient Self- Assessment	Slowed hair loss, increased hair growth, improved appearance	Not specified	2 Years
Investigator Assessment	Corroborated patient self-assessment	Not specified	2 Years

Data from a two 1-year trials involving 1553 men with male pattern hair loss.[\[4\]](#)

## Experimental Protocol: Finasteride Clinical Trial

- Study Design: Two 1-year, randomized, double-blind, placebo-controlled, multicenter trials with 1-year blinded extension studies.
- Participants: 1553 men aged 18 to 41 with male pattern hair loss.
- Intervention: Oral finasteride 1 mg daily or placebo.
- Efficacy Evaluation: Scalp hair counts in a 1-inch diameter circular area (5.1 cm<sup>2</sup>) of the balding vertex, patient and investigator assessments, and review of photographs by an expert panel.[\[4\]](#)

## Signaling Pathway: Finasteride's Mechanism of Action



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Caption: Finasteride inhibits the conversion of testosterone to DHT.

## Miliacin: A Plant-Derived Triterpenoid

**Miliacin** is a natural compound extracted from millet seed oil. Its proposed mechanism of action for promoting hair growth involves stimulating the proliferation of keratinocytes, the primary cells of the hair follicle, and prolonging the anagen (growth) phase of the hair cycle.[5] [6] Some in-vitro and animal studies suggest that **miliacin** may exert its effects through the activation of the Wnt/ $\beta$ -catenin signaling pathway, which plays a crucial role in hair follicle development and regeneration.[6]

It is important to note that a significant portion of the clinical research on **miliacin** has been conducted on a branded ingredient called Keranat™, which combines **miliacin**-rich millet seed oil with other compounds. Furthermore, a key clinical trial on Keranat™ for hair health explicitly excluded individuals diagnosed with androgenetic alopecia.[1]

## Experimental Data: Miliacin for Hair Loss (Telogen Effluvium)

The most relevant clinical data for a **miliacin**-containing product comes from a study on women with telogen effluvium, a form of diffuse hair shedding, not androgenetic alopecia.

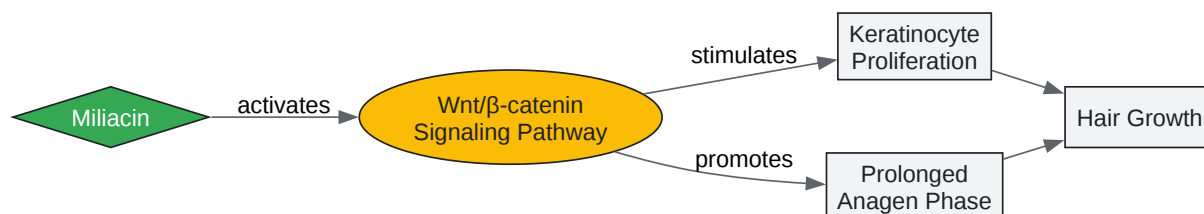
Parameter	Treatment Group (Miliacin-Polar Lipid Complex)	Placebo Group	Study Duration
Change in Telogen Hair Density	Significant Reduction	No significant change	12 Weeks
Change in Anagen Hair Density	Increase (not statistically significant vs. placebo)	Increase	12 Weeks
Scalp Dryness	Decreased	Less decrease	12 Weeks
Hair Brightness	Improved	Less improvement	12 Weeks

Data from a placebo-controlled, multicentric, randomized, double-blind trial on 65 nonmenopausal women affected by telogen effluvium.[\[7\]](#)

## Experimental Protocol: Miliacin-Polar Lipid Complex Clinical Trial

- Study Design: Placebo-controlled, multicentric, randomized, double-blind trial.
- Participants: 65 nonmenopausal women with telogen effluvium.
- Intervention: Oral supplementation with a **miliacin** encapsulated within polar lipids (MePL).
- Efficacy Evaluation: Phototrichogram analysis for telogen and anagen densities, and clinical evaluation of scalp dryness and hair brightness using a Likert scale.[\[7\]](#)

## Signaling Pathway: Proposed Mechanism of Miliacin



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Caption: Proposed mechanism of **miliacin** on hair growth.

## Conclusion

In conclusion, finasteride is a well-established, FDA-approved treatment for androgenetic alopecia with a clearly defined mechanism of action and robust clinical data supporting its efficacy. **Miliacin**, while showing promise in preclinical studies and some clinical trials for general hair health and telogen effluvium, lacks direct evidence of efficacy for androgenetic alopecia from dedicated, peer-reviewed clinical trials. The existing studies on **miliacin**-containing products often involve formulations with multiple ingredients, making it difficult to isolate the specific contribution of **miliacin**. Therefore, for researchers, scientists, and drug development professionals, finasteride remains the benchmark against which new treatments for androgenetic alopecia should be compared. Further rigorous, controlled clinical trials are necessary to determine the potential of **miliacin** as a monotherapy for androgenetic alopecia.

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